N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline
Description
Historical Context of Substituted Aniline Derivatives in Organic Chemistry
The development of substituted aniline derivatives traces back to the mid-19th century when aniline was first isolated in 1826 by Otto Unverdorben through destructive distillation. The foundational understanding of aniline's structure and reactivity established the groundwork for systematic modifications that would lead to compounds like this compound. Aniline, consisting of a phenyl group attached to an amino group, became recognized as the simplest aromatic amine and a versatile starting material for fine chemical synthesis. The electron-rich nature of aniline relative to benzene made it particularly susceptible to electrophilic aromatic substitution reactions, opening pathways for the introduction of various substituents.
The historical significance of aniline derivatives expanded dramatically with the discovery that they could serve as precursors to dyes and other industrial chemicals. Because early sources of benzene were derived from coal tar, aniline dyes became known as coal tar dyes, establishing an entire industry around these compounds. The systematic study of substituted anilines revealed that different substituents could dramatically alter both the electronic properties and reactivity patterns of the parent molecule. N,N-Dimethylaniline, first reported in 1850 by German chemist A. W. Hofmann through heating aniline with iodomethane, demonstrated how alkylation of the amino group could create tertiary amine derivatives with distinct properties.
Substituted anilines have emerged as a crucial class of organic compounds that serve as important starting materials in various chemical syntheses, including the production of benzothiazole derivatives, cinnoline derivatives, and heterocyclic azo dyes. The versatility of these compounds stems from their ability to undergo numerous chemical transformations while maintaining the aromatic character that provides stability and unique electronic properties. The development of increasingly complex substituted anilines like this compound represents the culmination of decades of research into structure-activity relationships and the optimization of functional group combinations for specific applications.
Structural Classification Within Benzyl-Aniline Hybrid Compounds
This compound occupies a unique position within the broader category of benzyl-aniline hybrid compounds, representing a sophisticated fusion of multiple structural motifs. The compound can be classified as a secondary amine derivative where the nitrogen atom of the 2,5-dimethylaniline moiety is connected to a substituted benzyl group. This structural arrangement places it within the family of N-benzylaniline derivatives, which are characterized by having a benzyl group attached to the nitrogen atom of an aniline structure.
The benzyl-aniline hybrid nature of this compound is evidenced by its incorporation of both benzylamine and substituted aniline structural elements. Benzylamine, also known as phenylmethylamine, consists of a benzyl group attached to an amine functional group and serves as a common precursor in organic chemistry. The 2,5-dimethylaniline component, a primary arylamine where hydrogen atoms at the 2- and 5-positions of aniline are replaced by methyl groups, contributes additional steric and electronic effects. The combination of these elements creates a molecule with enhanced structural complexity and modified reactivity patterns compared to either component alone.
The isopentyloxy substitution on the benzyl ring further distinguishes this compound within its structural class. This alkoxy substituent introduces additional branching and increases the molecular size, potentially affecting solubility characteristics, membrane permeability, and binding affinity in biological systems. The positioning of the isopentyloxy group at the ortho position relative to the benzyl linkage creates potential for intramolecular interactions that could influence the compound's conformational preferences and overall three-dimensional structure.
| Structural Component | Classification | Key Features |
|---|---|---|
| 2,5-Dimethylaniline | Primary arylamine | Electron-donating methyl groups at positions 2 and 5 |
| Benzyl linker | Aromatic methylene bridge | Connects aniline nitrogen to substituted benzene ring |
| Isopentyloxy group | Branched alkoxy substituent | Provides steric bulk and hydrophobic character |
| Overall structure | N-benzylaniline derivative | Secondary amine with dual aromatic systems |
Significance of Isopentyloxy and Dimethyl Functional Groups
The isopentyloxy and dimethyl functional groups present in this compound play crucial roles in determining the compound's chemical behavior, physical properties, and potential applications. The dimethyl substituents on the aniline ring system significantly impact the electronic distribution and reactivity patterns of the aromatic system. In 2,5-dimethylaniline, these methyl groups act as electron-donating substituents that increase electron density on the aromatic ring, making it more nucleophilic and reactive toward electrophilic species. The specific positioning at the 2- and 5-positions creates a substitution pattern that can influence both steric accessibility and electronic effects.
The presence of methyl groups in substituted anilines has been shown to affect dipole moments and molecular interactions significantly. Research has demonstrated that alkylation affects the dipole moments of aniline derivatives, with the extent of this effect varying depending on the substitution pattern. In ortho-substituted anilines, steric interactions between substituents can force conformational changes that alter the overlap between the nitrogen lone pair and the aromatic π-system, thereby modifying the compound's electronic properties. The 2,5-dimethyl substitution pattern in this compound provides a balance between electronic activation and steric effects that can influence its reactivity in various chemical transformations.
The isopentyloxy functional group contributes several important characteristics to the overall molecule. This branched alkoxy chain increases the compound's lipophilicity and molecular volume, potentially affecting its distribution properties and membrane interactions. The ether linkage provides a site for potential hydrogen bonding interactions while maintaining chemical stability under most reaction conditions. The branched nature of the isopentyl chain introduces conformational flexibility that could influence the compound's binding interactions with biological targets or its packing in crystalline forms.
The combination of these functional groups creates a molecule with distinct physicochemical properties that differentiate it from simpler aniline derivatives. The increased molecular weight of 297.43 daltons places it in a size range suitable for various pharmaceutical and materials applications. The strategic placement of both electron-donating and bulky substituents provides opportunities for selective chemical modifications and targeted interactions that make this compound valuable for specialized research applications in pharmaceutical development, materials science, and chemical synthesis.
Properties
IUPAC Name |
2,5-dimethyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-15(2)11-12-22-20-8-6-5-7-18(20)14-21-19-13-16(3)9-10-17(19)4/h5-10,13,15,21H,11-12,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQLACQFJUVJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
Overview:
The most established and reported method for synthesizing N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline involves the reductive amination of 2,5-dimethylaniline with 2-(isopentyloxy)benzaldehyde. This method is favored due to its efficiency, mild reaction conditions, and relatively high yields.
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- Mix equimolar amounts of 2,5-dimethylaniline (the amine component) and 2-(isopentyloxy)benzaldehyde (the aldehyde component) in ethanol as the solvent.
- Add a base such as triethylamine (Et3N) to facilitate imine formation.
- Stir the reaction mixture at room temperature until the imine intermediate is confirmed by thin-layer chromatography (TLC) or gas chromatography (GC), typically within 30 minutes to 3 hours.
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- Add sodium borohydride (NaBH4) to the reaction mixture to reduce the imine to the secondary amine.
- Continue stirring for approximately 30 minutes to ensure complete reduction.
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- Concentrate the reaction mixture under reduced pressure.
- Partition between dichloromethane (CH2Cl2) and water to separate organic and aqueous layers.
- Extract the aqueous layer with CH2Cl2 multiple times to maximize recovery.
- Dry the combined organic extracts over sodium sulfate (Na2SO4), filter, and evaporate the solvent.
- Purify the crude product by flash chromatography using a solvent system such as dichloromethane/methanol/ammonia (98:2:0.04).
- Optionally, convert the free base to its hydrochloride salt by treatment with ethanolic HCl for better stability and handling.
Yields:
Isolated yields for similar N-benzyl phenethylamine analogs using this method range from 46% to 94%, indicating a robust and scalable process.
Key Reaction Conditions and Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Ethanol (EtOH) | Polar protic solvent favors imine formation |
| Base | Triethylamine (1.0 equiv) | Neutralizes HCl and promotes imine formation |
| Imine Formation Time | 30 min to 3 hours | Monitored by TLC or GC |
| Reducing Agent | Sodium borohydride (2.0 equiv) | Mild and selective for imine reduction |
| Reaction Temperature | Room temperature | Mild conditions prevent side reactions |
| Workup Solvent | Dichloromethane / Water (1:1) | Efficient phase separation |
| Purification Method | Flash chromatography | Solvent system: CH2Cl2/MeOH/NH3 (98:2:0.04) |
| Product Form | Free base or hydrochloride salt | Salt form improves stability |
Synthetic Considerations and Optimization
Choice of Aldehyde:
The 2-(isopentyloxy)benzaldehyde must be prepared or sourced with high purity to ensure efficient imine formation and avoid side reactions.Base Selection:
Triethylamine is commonly used, but other organic bases may be employed depending on substrate sensitivity.Reduction Selectivity:
Sodium borohydride is preferred due to its selectivity for imines over other functional groups, minimizing over-reduction.Purification:
The use of ammoniated methanol in chromatography helps prevent protonation of the amine, improving separation efficiency.
Research Findings on Preparation
The reductive amination method has been validated across a series of structurally related N-benzyl phenethylamines, showing consistent high affinity and functional activity at serotonin receptors, indicating the synthetic route's reliability for producing bioactive compounds.
The method allows for structural diversification by varying the benzaldehyde component, enabling the synthesis of analogs with different alkoxy substitutions, such as the isopentyloxy group in this compound.
Reaction times and yields can be optimized by monitoring imine formation closely and controlling the stoichiometry of reagents.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome | Yield Range (%) |
|---|---|---|---|
| Imine formation | 2,5-dimethylaniline + 2-(isopentyloxy)benzaldehyde, EtOH, Et3N, RT, 0.5-3 h | Formation of imine intermediate | N/A |
| Reduction | NaBH4, RT, 30 min | Reduction to secondary amine | N/A |
| Workup | Concentration, extraction with CH2Cl2/H2O | Separation of organic layer | N/A |
| Purification | Flash chromatography (CH2Cl2/MeOH/NH3) | Pure this compound | 46-94 |
| Optional Salt Formation | Ethanolic HCl | Hydrochloride salt form | Quantitative |
Chemical Reactions Analysis
Types of Reactions
N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline has a wide array of applications in scientific research:
Organic Synthesis
- Building Block : It serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow for further functionalization and modification in synthetic pathways.
Biological Studies
- Anticancer Properties : Preliminary studies have indicated that this compound may exhibit antiproliferative effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Antimicrobial Activity : Research has suggested potential antimicrobial properties against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Medicinal Chemistry
- Drug Development : The compound is being investigated for its therapeutic potential in drug development, particularly regarding its interactions with specific molecular targets involved in disease pathways .
Data Table: Summary of Applications
Cancer Research
A study focusing on compounds similar to this compound demonstrated significant antiproliferative effects on breast cancer cell lines. The research highlighted the compound's ability to induce apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.
Antimicrobial Studies
Another investigation into related anilines revealed their effectiveness against various bacterial strains. This suggests that this compound could play a role in developing new antimicrobial agents.
Neuropharmacology
Research into structurally similar compounds indicated potential interactions with neurotransmitter systems, suggesting applications in pain management therapies. The unique structural features of this compound may enhance its efficacy in this area .
Mechanism of Action
The mechanism of action of N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s core structure—2,5-dimethylaniline—is shared with several derivatives, enabling comparisons based on substituent effects. Below is an analysis of key analogs:
N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline
- Structure: Differs in the alkoxy substituent (4-isopropylphenoxypropyl vs. isopentyloxybenzyl).
- Properties: The isopropylphenoxy group introduces aromaticity and bulkiness, reducing flexibility compared to the branched isopentyloxy chain. Calculated logD (5.5) suggests moderate lipophilicity, which may influence membrane permeability in biological systems .
- Applications: Not explicitly stated, but its logD aligns with compounds used in drug delivery or enzyme interaction studies.
Schiff Base Derivatives (N-(2/3-nitrobenzalidene)-2,4-dimethylaniline)
- Structure : Nitrobenzalidene substituents replace the benzyl-isopentyloxy group, creating conjugated π-systems.
- Properties: Exhibits third-order nonlinear optical (NLO) behavior due to electron-withdrawing nitro groups enhancing hyperpolarizability. Short one-photon absorption wavelengths (~400–500 nm) enable optical transparency in visible/NIR regions .
- Applications: Potential in photonic technologies (e.g., optical communications).
(Z)-N-[(Z)-3-(2,5-Dimethylphenylimino)-butan-2-ylidene]-2,5-dimethylaniline
- Structure : A bis-imine derivative with a rigid, planar geometry.
- Synthesis : Utilizes SHELX programs (SHELXL97, SHELXTL) for crystallographic refinement, a common method for structurally complex amines .
- Properties : The imine linkage introduces conjugation, likely altering electronic spectra compared to the ether-linked target compound.
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
| Compound | Key Substituent | logD | Notable Properties |
|---|---|---|---|
| Target Compound | Isopentyloxybenzyl | N/A | High lipophilicity (predicted) |
| N-[2-(4-isopropylphenoxy)propyl] | 4-Isopropylphenoxypropyl | 5.5 | Moderate lipophilicity, steric hindrance |
| Schiff Base (Nitrobenzalidene) | Nitrobenzalidene | N/A | Enhanced NLO response, optical transparency |
- Lipophilicity : The isopentyloxy group (branched C5 alkoxy) likely increases hydrophobicity compared to shorter or aromatic substituents. This could enhance solubility in organic solvents, relevant for catalysis or polymer applications .
- Electronic Effects : Electron-donating methyl and alkoxy groups may stabilize charge-transfer interactions, contrasting with nitro-containing analogs’ electron-withdrawing effects .
Biological Activity
N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article explores its biological activity, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a benzyl group substituted with an isopentyloxy moiety and dimethyl groups at the 2 and 5 positions of the aniline ring. Its chemical formula is with a molecular weight of approximately 249.35 g/mol.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antihypertensive Effects : Compounds similar to this structure have been noted for their action as adrenergic receptor antagonists, which may contribute to lowering blood pressure .
- Cytotoxicity : Some derivatives exhibit selective cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
- Receptor Modulation : The compound may interact with various receptors, potentially influencing metabolic pathways related to cardiovascular health and neurodegenerative diseases .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics:
- Human Intestinal Absorption : High probability of absorption (0.9878).
- Blood-Brain Barrier Penetration : Significant likelihood of crossing the blood-brain barrier (0.9612).
- Caco-2 Permeability : Indicates good permeability across intestinal cell lines (0.8706) .
Case Studies
- Antihypertensive Activity :
- Cytotoxicity Against Cancer Cells :
- Neuroprotective Effects :
Data Table: Biological Activities
Q & A
Q. What are the common synthetic routes for preparing N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline?
The synthesis typically involves condensation reactions. For example, 2,5-dimethylaniline derivatives are often coupled with activated carboxylic acids or esters using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Protection/deprotection strategies (e.g., benzyl chloroformate) may also be employed to enhance regioselectivity, as seen in related amine synthesis workflows .
Q. How is the compound characterized structurally?
X-ray crystallography is a gold standard for structural confirmation. For instance, monoclinic crystal systems (space group P2₁/n) with lattice parameters (e.g., a = 7.128 Å, b = 8.304 Å, c = 15.162 Å) have been reported for structurally similar compounds. Refinement using SHELXL and data collection with Bruker APEXII CCD detectors are common . Complementary techniques include NMR (for confirming substituent positions) and high-resolution mass spectrometry (HRMS).
Q. What safety considerations apply when handling this compound?
2,5-Dimethylaniline precursors are classified as hazardous due to toxicity (CAS 95-78-3). Researchers must use fume hoods, wear PPE, and follow protocols for amine handling. Waste disposal should comply with local regulations for aromatic amines .
Advanced Research Questions
Q. How can crystallographic refinement challenges be addressed for this compound?
High-resolution X-ray data and robust refinement software (e.g., SHELXL) are critical. For example, anisotropic displacement parameters and twinning corrections may be required. SHELXPRO can interface with macromolecular refinement tools for complex cases . Multi-scan absorption corrections (e.g., SADABS) improve data accuracy .
Q. What analytical methods are suitable for detecting metabolites or degradation products?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace analysis in biological matrices. For example, LOQs of 1.0–20.0 ng/mL have been achieved for structurally related 2,5-dimethoxyamphetamines using optimized ion transitions and collision energies . Solid-phase extraction (SPE) and derivatization (e.g., with heptafluorobutyric anhydride) enhance sensitivity.
Q. How can positional isomerism in synthesis byproducts be resolved?
Isomeric impurities (e.g., N-(1-isopropyl-2-pentenyl)-2,5-dimethylaniline) can be differentiated via spectral methods. Nuclear Overhauser effect (NOE) NMR experiments or high-performance liquid chromatography (HPLC) with chiral stationary phases are effective. Computational modeling (e.g., DFT-based energy minimization) can predict stability differences between isomers .
Q. What strategies optimize yield in large-scale synthesis?
Reaction conditions (solvent polarity, temperature, catalyst loading) must be systematically optimized. For example, substituting DCC with EDC·HCl reduces side reactions in carbodiimide-mediated couplings . Flow chemistry may improve scalability for intermediates like 2-(isopentyloxy)benzyl chloride.
Method Development Questions
Q. How can computational tools aid in predicting biological activity?
Molecular docking (e.g., AutoDock Vina) against targets like serotonin receptors (5-HT2A) can prioritize analogs for testing. Pharmacophore models derived from N-benzylphenethylamine scaffolds (e.g., NBOMe derivatives) may guide structural modifications .
Q. What are the challenges in developing multi-residue analytical methods?
Co-elution of structurally similar compounds (e.g., N-alkylbenzylamines) requires ultrahigh-performance LC (UHPLC) with sub-2-µm columns. Full-scan high-resolution MS (HRMS) with data-independent acquisition (DIA) improves retrospective analysis of novel derivatives .
Q. How can thermal decomposition during GC-MS analysis be mitigated?
Derivatization (e.g., silylation) stabilizes labile functional groups. Alternatively, LC-MS/MS avoids high-temperature vaporization. For GC-MS, lower injection port temperatures (e.g., 250°C) and shorter columns reduce degradation .
Data Interpretation and Conflict Resolution
Q. How should conflicting crystallographic data be reconciled?
Cross-validate with independent datasets (e.g., neutron diffraction) or computational models (e.g., Hirshfeld surface analysis). SHELXL’s TWIN and BASF commands can refine twinned crystals, while Rfree values assess model bias .
Q. What statistical approaches resolve discrepancies in bioassay results?
Use Bland-Altman plots for method comparison and hierarchical clustering to identify outlier assays. Bayesian meta-analysis integrates heterogeneous data, weighting studies by sample size and precision .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
